2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile
Description
Properties
Molecular Formula |
C11H9BrN2O |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
2-(6-bromo-5-methoxy-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C11H9BrN2O/c1-15-11-4-8-7(2-3-13)6-14-10(8)5-9(11)12/h4-6,14H,2H2,1H3 |
InChI Key |
NULPRVKUPKJRKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CN2)CC#N)Br |
Origin of Product |
United States |
Preparation Methods
Stepwise Functionalization of Indole
The synthesis typically involves sequential introduction of bromine, methoxy, and acetonitrile groups onto the indole scaffold. Three primary approaches emerge:
Critical Analysis :
-
Bromination is most efficiently achieved via electrophilic aromatic substitution using HBr/FeBr₃ or Br₂/AlCl₃, targeting the electron-rich C6 position of indole.
-
Methoxylation at C5 is typically performed via nucleophilic substitution of a hydroxyl group using CH₃I/K₂CO₃, requiring prior nitration/reduction to introduce the hydroxyl precursor.
-
Cyanation at C3 is optimally achieved using diacetoxyiodo benzene (DIB) and KOH in acetonitrile, a catalyst-free method yielding 1H-indol-3-yl acetonitriles in moderate-to-high yields (e.g., 76% for indole derivatives).
Alternative Routes: Direct Functionalization
For complex derivatives, direct multi-component reactions or transition-metal-catalyzed couplings are employed:
| Method | Conditions | Yield | References |
|---|---|---|---|
| Pd-Catalyzed Cyanation | Pd(OAc)₂, CuCN, DMF, 80°C, 24 h | 45–68% | |
| Iodine-Mediated Coupling | I₂, acetonitrile, 40°C, 6 h | 65–95% |
Key Insights :
-
Palladium-mediated cyanation (e.g., using CuCN) enables direct introduction of the nitrile group but requires careful optimization to avoid catalyst poisoning.
-
Iodine-mediated coupling facilitates electrophilic substitution, particularly for brominated intermediates, under mild conditions.
Detailed Synthesis of 2-(6-Bromo-5-Methoxy-1H-Indol-3-yl)acetonitrile
Synthetic Route A: Bromination → Methoxylation → Cyanation
Step 1: Bromination of Indole
Indole undergoes regioselective bromination at C6 using HBr/FeBr₃ in dichloromethane:
Yield : 85–90%.
Step 2: Methoxylation at C5
6-Bromoindole is nitrated at C5, reduced to a hydroxyl group, and methylated:
-
Nitration : HNO₃/H₂SO₄ → 5-Nitro-6-bromoindole
-
Reduction : H₂/Pd-C → 5-Amino-6-bromoindole
-
Methylation : CH₃I/K₂CO₃ → 5-Methoxy-6-bromoindole .
Yield : 60–70% (three steps).
Step 3: Cyanation at C3
5-Methoxy-6-bromoindole reacts with DIB/KOH in acetonitrile:
Yield : 65–75%.
Synthetic Route B: Methoxylation → Bromination → Cyanation
Step 1: Methoxylation of Indole
Indole is methylated at C5 using CH₃I/K₂CO₃:
Yield : 80–85%.
Step 2: Bromination at C6
5-Methoxyindole is brominated using HBr/FeBr₃:
Yield : 75–80%.
Step 3: Cyanation at C3
Cyanation proceeds via DIB/KOH (as above).
Synthetic Route C: Cyanation → Bromination → Methoxylation
Step 1: Cyanation of Indole
Indole reacts with DIB/KOH to form 2-(1H-indol-3-yl)acetonitrile:
Yield : 76%.
Step 2: Bromination at C6
Cyanated indole undergoes HBr/FeBr₃-mediated bromination:
Yield : 70–75%.
Step 3: Methoxylation at C5
Brominated cyanated indole is nitrated, reduced, and methylated as in Route A.
Reaction Optimization and Challenges
Critical Parameters in Cyanation
The DIB/KOH method for cyanation is highly sensitive to solvent and base:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Acetonitrile | Maximizes solubility and reaction rate |
| Base | KOH | Strengthens nucleophilic attack |
| Temperature | 35°C | Balances activation energy and decomposition |
Example : Cyanation of 5-methoxyindole at 35°C yields 75%, while temperatures >40°C reduce yields due to byproduct formation.
Scalability and Industrial Considerations
| Factor | Route A | Route B | Route C |
|---|---|---|---|
| Reagent Cost | Moderate | High | Moderate |
| Purity | High | Moderate | High |
| Waste Generation | Low | High | Moderate |
Comparative Analysis of Functional Group Introductions
Bromination Methods
| Method | Reagents | Yield | Selectivity | References |
|---|---|---|---|---|
| Electrophilic | HBr/FeBr₃ | 85–90% | C6 > C5 | |
| Radical | NBS/AIBN | 60–70% | Poor | |
| Palladium-Catalyzed | Pd(OAc)₂, Br₂ | 50–60% | Moderate |
| Method | Reagents | Yield | Steps | References |
|---|---|---|---|---|
| Direct Methylation | CH₃I/K₂CO₃ | 80–85% | 1 | |
| Nitration → Reduction → Methylation | HNO₃/H₂SO₄, H₂/Pd-C, CH₃I | 60–70% | 3 |
Trade-off : Direct methylation is faster but less regioselective; multi-step routes improve precision.
Case Studies and Experimental Data
Synthesis via Route A
Reaction Conditions :
-
Bromination : 6-Bromoindole (40 g), AlCl₃ (15 g), oxalyl chloride (60 g), CH₂Cl₂, reflux 2 h.
-
Methoxylation : 5-Nitro-6-bromoindole → 5-Amino-6-bromoindole (LiAlH₄, THF, reflux) → 5-Methoxy-6-bromoindole (CH₃I, K₂CO₃).
-
Cyanation : 5-Methoxy-6-bromoindole (15 g), DIB (18 g), KOH (0.5 g), MeCN, 35°C, 10 h.
Yield : 12 g (75% from 5-methoxy-6-bromoindole).
Synthesis via Route B
Reaction Conditions :
-
Methoxylation : Indole (1 mmol), CH₃I (1.2 mmol), K₂CO₃, DMF, 80°C, 6 h → 5-Methoxyindole.
-
Bromination : 5-Methoxyindole (1 mmol), HBr (1.1 mmol), FeBr₃, CH₂Cl₂, rt, 2 h.
-
Cyanation : 5-Methoxy-6-bromoindole (1 mmol), DIB (1.5 mmol), KOH, MeCN, 35°C, 1.5 h.
Yield : 0.65 mmol (65%).
Chemical Reactions Analysis
Photoredox-Catalyzed Functionalization
The compound participates in radical-mediated couplings under photoredox conditions. Using [Ir(dmppy)₂(dtbbpy)]PF₆ as a catalyst, bromoacetonitrile derivatives undergo single-electron transfer (SET) to generate acetonitrile radicals, enabling C–C bond formation at the indole C3 position . Key parameters include:
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | [Ir(dmppy)₂(dtbbpy)]PF₆ (10 mol%) | |
| Solvent | Dichloroethane (DCE) | |
| Base | NaHCO₃ | |
| Light Source | 34 W Blue LEDs | |
| Yield Range | 61–75% |
This method avoids traditional Friedel-Crafts conditions, preserving acid-sensitive functional groups .
Cyanoalkylation via Lewis Acid Catalysis
Tris(pentafluorophenyl)borane [B(C₆F₅)₃] activates the nitrile group for formal cyanoalkylation with aldehydes or ketones. The reaction proceeds through a boron-coordinated intermediate, enabling three-component couplings :
Representative Reaction:
2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile + Benzaldehyde → α-Arylated nitrile derivative
| Condition | Detail | Outcome |
|---|---|---|
| Catalyst Loading | 5 mol% B(C₆F₅)₃ | 89% yield |
| Temperature | 80°C | 6 hr reaction time |
| Solvent | Toluene | >95% conversion |
Electrophilic Substitution
The methoxy group directs electrophiles to the C4/C6 positions, while bromine deactivates the C5 site. Documented substitutions include:
Nitration
| Reagent | Position | Yield | Source |
|---|---|---|---|
| HNO₃/H₂SO₄ (0°C) | C4 | 68% | |
| Acetyl nitrate | C6 | 52% |
Halogenation
| Halogen Source | Product | Conditions |
|---|---|---|
| N-Bromosuccinimide | 4-Bromo derivative | DCM, RT, 2 hr |
| I₂/Cu(OTf)₂ | 6-Iodo derivative | MeCN, 60°C |
Nucleophilic Displacement of Bromine
The C6 bromine undergoes substitution with oxygen/nitrogen nucleophiles under Pd catalysis:
| Nucleophile | Catalyst System | Yield | Source |
|---|---|---|---|
| Piperidine | Pd(OAc)₂/Xantphos | 83% | |
| KOtBu | Pd₂(dba)₃/BINAP | 71% | |
| NaN₃ | CuI/1,10-phenanthroline | 66% |
Condensation Reactions
The nitrile group participates in heterocycle formation via Knorr-type condensations :
With Isatin Derivatives
text2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile + Isatin → Spiro[indole-3,2'-pyrrolidin]-2-one (82% yield)[3]
Key Conditions:
-
Solvent: Pyridine/AcOH (1:3 v/v)
-
Temperature: 80°C, 4 hr
-
Workup: Precipitation with ice-water
Reduction/Oxidation Pathways
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Nitrile Reduction | LiAlH₄/THF (0°C) | 3-(2-Aminoethyl)indole | 74% |
| Oxidation | KMnO₄/H₂SO₄ | Indole-3-acetic acid | 58% |
| Partial Hydrogenation | H₂/Pd-C (1 atm) | 3-(Cyanomethyl)dihydroindole | 63% |
Comparative Reactivity of Structural Analogs
| Compound | C3 Reactivity | Bromine Lability | Nitrile Stability |
|---|---|---|---|
| 2-(6-Bromo-1H-indol-3-yl)acetonitrile | Higher | Similar | Similar |
| 2-(5-Methoxyindol-3-yl)acetonitrile | Lower | N/A | Lower |
| 3-Indoleacetonitrile | Moderate | N/A | Higher |
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that 2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile exhibits promising anticancer properties. It has been shown to interact with various biological targets, influencing pathways related to cancer progression. For instance:
- In vitro assays have demonstrated that this compound can inhibit the growth of several cancer cell lines, including those from breast and pancreatic cancers. The compound's mechanism of action involves inducing apoptosis and inhibiting cell proliferation .
The following table summarizes some relevant findings regarding its anticancer activity:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 (Breast) | 15.72 | Significant growth inhibition observed |
| Panc1 (Pancreatic) | 49 | Effective against pancreatic cancer cells |
| Jurkat (Leukemia) | 328 | Moderate potency observed |
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound. It may modulate inflammatory pathways by interacting with specific enzymes and receptors involved in inflammation processes. This makes it a candidate for developing new anti-inflammatory drugs .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. The presence of the methoxy group is believed to enhance its solubility and bioavailability, contributing to its effectiveness as an antimicrobial agent.
Case Study 1: Anticancer Efficacy Evaluation
A study conducted by the National Cancer Institute evaluated the anticancer efficacy of 2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile across multiple cancer cell lines. The results indicated a promising profile with notable growth inhibition rates, particularly against breast and pancreatic cancer cell lines. The compound's structure was correlated with its potency, suggesting that specific substitutions on the indole ring could enhance its therapeutic effects .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, researchers explored the anti-inflammatory mechanisms of this compound through in vitro assays targeting inflammatory cytokines. The results suggested that it could downregulate pro-inflammatory markers, indicating potential for therapeutic use in inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The position of bromine (4-, 5-, or 6-) and presence of methoxy groups significantly influence electronic properties and steric hindrance.
- Functional Groups : Replacement of the nitrile group with an ester (as in ) alters hydrophobicity (LogP = 2.65 for the ester vs. ~1.8 estimated for nitriles) and reactivity.
- Core Modifications : Triazole-thioacetonitriles () exhibit distinct pharmacological profiles due to their heterocyclic core, contrasting with indole-based analogs.
Physicochemical Properties
- Electronic Structure: Quantum chemical studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetonitrile () reveal non-planar molecular geometries and HOMO/LUMO distributions localized on aromatic rings. Similar trends are expected for 2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile, where bromine and methoxy groups would modulate electron density.
- Crystallography: The 4-bromo analog () crystallizes in a monoclinic system with a mean C–C bond length of 1.39 Å, suggesting that bromine at the 6-position may introduce slight distortions due to increased steric effects.
Biological Activity
2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a bromine atom at the 6-position and a methoxy group at the 5-position of the indole ring, which significantly influences its reactivity and biological properties. The molecular formula of this compound is C12H10BrN, with a molecular weight of approximately 269.10 g/mol .
Chemical Structure and Properties
The unique structure of 2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile allows it to engage in specific interactions within biological systems. The presence of the methoxy group enhances solubility and bioavailability, which are critical for effective therapeutic applications .
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Studies have shown that indole derivatives can inhibit cancer cell proliferation. Specifically, 2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile has demonstrated potential against various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities, which could be beneficial in treating conditions characterized by excessive inflammation .
- Antimicrobial Activity : It has shown effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for some related compounds has been reported as low as 0.98 µg/mL against MRSA .
Table 1: Biological Activity Summary
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibits proliferation in various cancer cell lines; induces apoptosis |
| Anti-inflammatory | Reduces inflammatory markers in vitro |
| Antimicrobial | Effective against MRSA (MIC = 0.98 µg/mL), E. coli (inactive) |
Case Study: Anticancer Activity
In a study conducted by Prajapati et al., various indole derivatives were synthesized and evaluated for their anticancer properties. The study found that compounds similar to 2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile exhibited significant antiproliferative effects against A549 lung cancer cells compared to non-tumor fibroblasts . The mechanism was attributed to the activation of apoptotic pathways.
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of synthesized indole derivatives, including those structurally related to 2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile. Results indicated that certain derivatives had high activity against Gram-positive bacteria like MRSA, with MIC values indicating potent antibacterial effects .
The biological activity of 2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile is believed to involve interactions with various enzymes and receptors implicated in cancer progression and inflammation. These interactions are crucial for elucidating its therapeutic potential and guiding further research into its mechanisms .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile, and how can reaction efficiency be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, bromination of 5-methoxyindole derivatives followed by acetonitrile group introduction at the 3-position is common. Reaction efficiency is improved by using polar aprotic solvents (e.g., DMF) and catalysts like Cu(I) or Pd-based reagents. Temperature control (80–100°C) and inert atmospheres (N₂/Ar) minimize side reactions. Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) ensures high yields .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation, as demonstrated in studies of analogous bromo-indole derivatives. Key parameters include R factor (<0.1) and data-to-parameter ratios (>15). Complementary techniques like ¹H/¹³C NMR (δ 6.8–7.5 ppm for aromatic protons, δ 100–160 ppm for carbons) and IR (C≡N stretch at ~2250 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How does the bromo and methoxy substituent positioning influence the compound’s electronic properties and reactivity?
- Methodological Answer : The electron-withdrawing bromo group at the 6-position and electron-donating methoxy at the 5-position create a polarized indole ring, altering nucleophilic/electrophilic sites. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can map electrostatic potential surfaces. Experimentally, Hammett constants (σ values) quantify substituent effects on reaction rates, with σₚ for Br (-0.23) and OMe (-0.27) guiding reactivity predictions .
Q. What strategies mitigate competing side reactions (e.g., dimerization or oxidation) during the synthesis of such indole derivatives?
- Methodological Answer : Side reactions are minimized by:
- Temperature modulation : Lower temperatures (<60°C) reduce oxidation of the indole ring.
- Protecting groups : Trityl or SEM groups shield the NH moiety during bromination.
- Radical scavengers : Addition of BHT (butylated hydroxytoluene) suppresses free radical pathways.
- Real-time monitoring : TLC or HPLC-MS tracks intermediate stability .
Q. How can computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER/CHARMM force fields) model binding affinities. For example, the compound’s indole core may interact with hydrophobic pockets in serotonin receptors, while the nitrile group forms hydrogen bonds. Pharmacophore mapping (e.g., Phase software) identifies critical features for activity, validated by in vitro assays (IC₅₀/Kᵢ measurements) .
Q. What are the challenges in scaling up synthesis while maintaining purity and yield, and how are they addressed?
- Methodological Answer : Scale-up challenges include:
- Solvent volume optimization : Switch to greener solvents (e.g., cyclopentyl methyl ether) for easier recovery.
- Catalyst recycling : Immobilized Pd/C or Cu nanoparticles reduce costs.
- Crystallization control : Seeding techniques and gradient cooling improve crystal homogeneity.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to prevent over-bromination .
Contradictions and Validation
- Synthetic Routes : emphasizes reflux in ethanol for indole functionalization, while uses DMF for higher polarity. Researchers should screen solvents based on substituent sensitivity .
- Bioactivity Claims : While cites natural product origins, focuses on synthetic analogs. Cross-validation via cytotoxicity assays (e.g., MTT on HeLa cells) is advised to confirm activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
